molecular formula C20H14FNO4S2 B4188151 4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE

4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE

Cat. No.: B4188151
M. Wt: 415.5 g/mol
InChI Key: CRKGEWFFRUCKAW-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE is a complex organic compound that features a unique combination of functional groups, including a fluorobenzylthio group, a furyl group, and a phenylsulfonyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazole derivatives and desulfonylated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

Medicine

    Drug Development: The compound is being explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorobenzylthio group enhances its lipophilicity and potential for membrane permeability, while the phenylsulfonyl group contributes to its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO4S2/c21-15-10-8-14(9-11-15)13-27-20-19(22-18(26-20)17-7-4-12-25-17)28(23,24)16-5-2-1-3-6-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKGEWFFRUCKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE
Reactant of Route 2
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE
Reactant of Route 3
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE
Reactant of Route 4
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE
Reactant of Route 5
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE
Reactant of Route 6
4-(BENZENESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-1,3-OXAZOLE

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